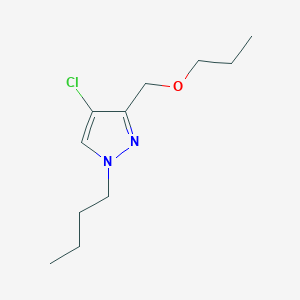
1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole, also known as BPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP belongs to the class of pyrazoles, which are known for their diverse biological activities.
作用机制
1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole exerts its therapeutic effects through various mechanisms. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in inflammation and cancer progression. 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole also activates the p53 pathway, which is responsible for inducing apoptosis in cancer cells. Furthermore, 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole has been shown to modulate the activity of ion channels, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole also modulates the expression of various genes involved in inflammation and cancer progression. In addition, 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole has been found to have anxiolytic and antidepressant effects, which could be attributed to its modulation of neurotransmitter systems.
实验室实验的优点和局限性
1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it suitable for various assays. However, 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole has some limitations as well. It is relatively unstable and can degrade over time, which could affect the reproducibility of experiments. Furthermore, 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole has low solubility in aqueous solutions, which could limit its use in certain experiments.
未来方向
There are several future directions for research on 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole. One potential direction is to further investigate its therapeutic potential in cancer and inflammation. Another direction is to explore its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Additionally, more research is needed to understand the mechanisms of action of 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole and to optimize its chemical properties for use in lab experiments.
合成方法
The synthesis of 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole involves the reaction of 4-chloro-3-(propoxymethyl)-1H-pyrazole with butyl lithium. The reaction takes place in a nonpolar solvent, such as tetrahydrofuran, at low temperatures. The product is then purified through column chromatography to obtain pure 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole.
科学研究应用
1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole has been found to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.
属性
IUPAC Name |
1-butyl-4-chloro-3-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O/c1-3-5-6-14-8-10(12)11(13-14)9-15-7-4-2/h8H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLXBASWEPLJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COCCC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,5-Dimethylphenyl)-4-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2422404.png)

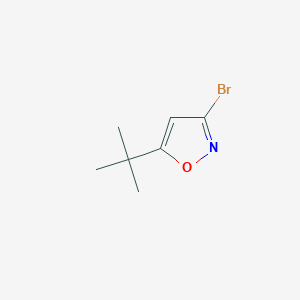
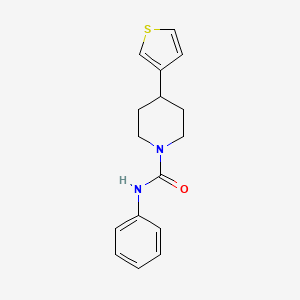
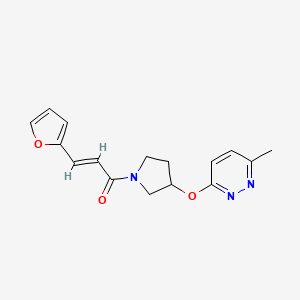

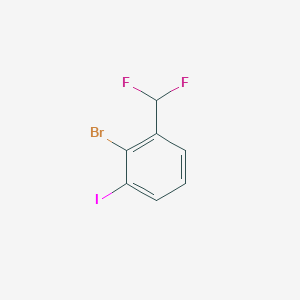
![N-[3-(6-methoxypyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2422412.png)
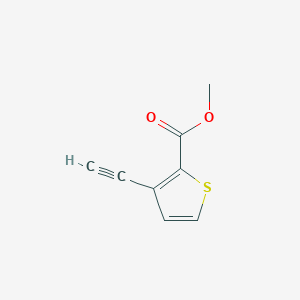
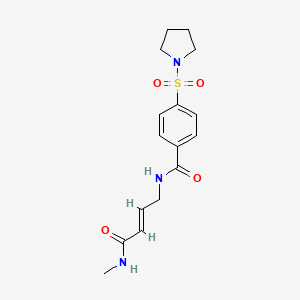

![1-[2-chloro-4-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2422418.png)
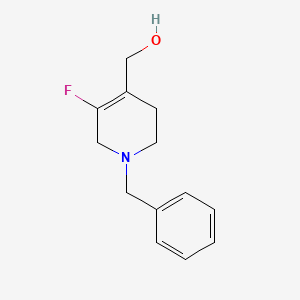
![Tert-butyl 3-[amino(cyclopropyl)methyl]azetidine-1-carboxylate](/img/structure/B2422427.png)